molecular formula C12H19NO2S B12757763 Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- CAS No. 90109-47-0

Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)-

Cat. No.: B12757763
CAS No.: 90109-47-0
M. Wt: 241.35 g/mol
InChI Key: ACLYMWAQSAEILP-UHFFFAOYSA-N
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Description

Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- is an organic compound with the molecular formula C12H19NO2S. This compound is characterized by the presence of ethoxy, methoxy, and methylthio groups attached to a benzene ring, along with an ethanamine side chain. It is a derivative of phenethylamine and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has substituents at specific positions.

    Ethoxylation and Methoxylation:

    Methylthio Group Introduction: The methylthio group is introduced via a thiolation reaction, where a thiol group is added to the benzene ring.

    Formation of Ethanamine Side Chain: The ethanamine side chain is introduced through a reductive amination reaction, where an amine group is added to the benzene ring.

Industrial Production Methods

Industrial production of Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalysts are optimized to maximize efficiency and minimize by-products.

    Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy, methoxy, or methylthio groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Alkyl halides and bases such as sodium hydroxide (NaOH) are used for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzeneethanamine, 4-methoxy-α-methyl-: A similar compound with a methoxy group at the 4-position and an α-methyl group.

    Benzeneethanamine, 3,4,5-trimethoxy-: A compound with three methoxy groups at the 3, 4, and 5 positions.

    Benzeneethanamine, 4-methoxy-: A compound with a single methoxy group at the 4-position.

Uniqueness

Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- is unique due to the presence of the ethoxy, methoxy, and methylthio groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

90109-47-0

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

2-(3-ethoxy-5-methoxy-4-methylsulfanylphenyl)ethanamine

InChI

InChI=1S/C12H19NO2S/c1-4-15-11-8-9(5-6-13)7-10(14-2)12(11)16-3/h7-8H,4-6,13H2,1-3H3

InChI Key

ACLYMWAQSAEILP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1SC)OC)CCN

Origin of Product

United States

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